molecular formula C17H9ClF3N3S B3666166 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B3666166
Poids moléculaire: 379.8 g/mol
Clé InChI: QYUFUOPSPKGONI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Core Features:
The compound 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic molecule featuring:

  • A pyrazolo[1,5-a]pyrimidine bicyclic core, which mimics purine structures and is known for bioactivity .
  • 4-Chlorophenyl at position 3: Enhances hydrophobic interactions and halogen bonding in biological systems.
  • Trifluoromethyl at position 7: Improves metabolic stability and lipophilicity .

Synthetic Relevance: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via Suzuki-Miyaura cross-coupling for aryl/heteroaryl substitutions .

Propriétés

IUPAC Name

3-(4-chlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N3S/c18-11-5-3-10(4-6-11)12-9-22-24-15(17(19,20)21)8-13(23-16(12)24)14-2-1-7-25-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUFUOPSPKGONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a condensation reaction with a suitable diketone or aldehyde.

    Introduction of substituents: The 4-chlorophenyl, thiophen-2-yl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenation and cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and other electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation with bromine or chlorine, nitration with nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Structural Impact

Compound Name Substituents Key Structural Differences Molecular Weight (g/mol) Notable Properties
Target Compound: 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3: 4-Cl-C6H4; 5: Thiophen-2-yl; 7: CF3 Reference compound ~437.8 Combines halogen, thiophene, and CF3 for balanced bioactivity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3: 2,4-Cl2-C6H3; 5: 4-F-C6H4; 7: CF3 Increased Cl substitution enhances halogen bonding; F introduces polarity 440.22 Enhanced kinase inhibition; planar crystal packing (dihedral angle: 46.2°)
3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2: 3,4-Cl2-C6H3; 3: Cl; 5: Thiophen-2-yl; 7: CF3 Additional Cl at position 2 increases steric bulk 438.63 High binding affinity to signaling enzymes; thiophene enhances π-stacking
5-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5: 3,4-Cl2-C6H3; 2: 4-Me-C6H4; 7: CF3 Methyl group improves solubility but reduces halogen interactions ~449.3 Moderate anticancer activity; lower metabolic stability
3-(4-Chlorophenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine 3: 4-Cl-C6H4; 7: Piperidin-1-yl Piperidine replaces CF3; basic nitrogen enhances solubility 326.83 Potential CNS activity; reduced lipophilicity

Key Research Findings

Role of Halogens :

  • Chlorine : 4-Chlorophenyl in the target compound provides optimal halogen bonding without excessive steric hindrance, unlike 2,4-dichlorophenyl analogs .
  • Fluorine : In 4-fluorophenyl derivatives (e.g., ), polarity increases but reduces membrane permeability compared to thiophene .

Thiophene vs. Phenyl :

  • Thiophene’s sulfur atom enhances electron-richness, improving interactions with aromatic residues in enzymes (e.g., cytochrome P450) .
  • Replacing thiophene with phenyl (e.g., ) reduces π-stacking efficiency, lowering bioactivity .

Trifluoromethyl Group :

  • CF3 at position 7 is critical for metabolic stability. Analogs without CF3 (e.g., piperidine-substituted ) show faster hepatic clearance .

Activité Biologique

The compound 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is C13H8ClF3N4SC_{13}H_{8}ClF_{3}N_{4}S, with a molecular weight of approximately 340.74 g/mol. The presence of the trifluoromethyl group and the thiophene moiety contributes to its unique chemical reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, compounds within this class have been shown to inhibit various kinases, including Src and VEGFR-2, which are critical in cancer cell proliferation and survival.

Case Study: Src Kinase Inhibition

A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant inhibition of Src kinase activity, leading to reduced tumor growth in vivo. Specifically, compound SI388 (a derivative) showed enhanced potency compared to earlier lead compounds, indicating a promising avenue for cancer treatment through targeted kinase inhibition .

Antimicrobial Activity

The antimicrobial efficacy of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has also been investigated. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Antibiofilm Activity

In vitro assays indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be as low as 0.125 µg/mL against certain bacterial strains, showcasing its potential as an antibiofilm agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their efficacy.

CompoundStructureMIC (µg/mL)Activity
3aStructure0.125Strong antibacterial
6Structure0.187Good antibacterial
9aStructure0.250Moderate antibacterial

The mechanisms underlying the biological activities of these compounds include:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in cancer progression.
  • Disruption of Bacterial Biofilms : By interfering with bacterial communication systems (quorum sensing), thus preventing biofilm formation .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

Methodological Answer: Synthesis typically involves a condensation reaction between 4-(substituted phenyl)-3-methyl-1H-pyrazol-5-amine and a trifluoromethyl-substituted diketone. For example:

  • Reagents: 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione and substituted pyrazole amines.
  • Conditions: Heated at 433–458 K for 2.5–3 hours under inert atmosphere to eliminate water.
  • Purification: Recrystallization from methanol or ethanol/acetone (1:1) yields 62–78% purity .

Table 1: Representative Reaction Conditions

Precursor AmineDiketoneSolventTemp (K)Yield (%)Reference
4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dioneMethanol43866.78
4-(2,4-Dichlorophenyl)-3-phenyl-1H-pyrazol-5-amineSame as aboveEthanol/EtOAc45862.58

Q. How is the crystal structure of this compound characterized, and what are its key geometric parameters?

Methodological Answer: Single-crystal X-ray diffraction is used to determine crystal packing and bond parameters. Key findings include:

  • Crystal System: Orthorhombic (Pbca) or monoclinic (P21/c).
  • Unit Cell Parameters:
  • Orthorhombic: a = 9.536 Å, b = 15.941 Å, c = 24.853 Å, V = 3778 ų .

  • Monoclinic: a = 9.083 Å, b = 9.061 Å, c = 27.259 Å, β = 99.46° .

    • Dihedral Angles: Between aromatic rings (e.g., 7.97° for fluorophenyl/benzene; 69.95° for dichlorophenyl/benzene), indicating steric effects .

    Table 2: Crystallographic Data Comparison

    SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Reference
    OrthorhombicPbca9.53615.94124.8533778.0
    MonoclinicP21/c9.0839.06127.2592212.7

Advanced Research Questions

Q. How do substituent variations influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving kinase binding (e.g., KDR kinase IC₅₀ < 100 nM) .
  • Thiophene vs. Fluorophenyl: Thiophen-2-yl increases π-π stacking with hydrophobic enzyme pockets, while fluorophenyl improves bioavailability .
  • Chlorophenyl Position: 4-Chlorophenyl optimizes steric bulk for receptor antagonism (e.g., PAR2 receptor) .

Experimental Design:

  • In vitro Assays: Enzyme inhibition (e.g., kinase activity measured via fluorescence polarization).
  • Crystallographic Analysis: Correlate substituent geometry with binding affinity .

Q. How can contradictions in crystallographic data for structurally similar compounds be resolved?

Methodological Answer: Discrepancies in unit cell parameters or dihedral angles arise from:

  • Crystallization Solvents: Ethanol vs. EtOAc/EtOH mixtures alter molecular packing .
  • Measurement Techniques: Multi-scan absorption corrections (e.g., CrystalClear) reduce data noise .
  • Refinement Protocols: Merging Friedel pairs (due to absence of heavy atoms) improves R factors (e.g., R = 0.055) .

Recommendations:

  • Standardize solvent systems and temperature (298 K) for reproducibility.
  • Use high-flux rotating anode X-ray sources to minimize absorption errors .

Q. What methodological approaches are used to assess the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP): Calculated via HPLC retention times or computational tools (e.g., PubChem descriptors ).
  • Metabolic Stability: Incubate with liver microsomes; monitor degradation via LC-MS .
  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration .

Key Findings:

  • Trifluoromethyl groups reduce hepatic clearance by 30–50% compared to methyl analogs .
  • Chlorophenyl substituents increase plasma half-life (t½ > 6 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.